2,4-Difluoro-6-nitrobenzaldehyde

Overview

Description

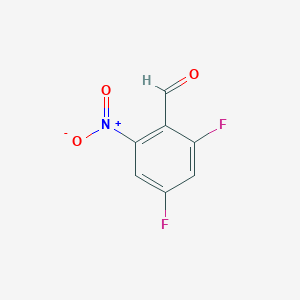

2,4-Difluoro-6-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3F2NO3. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzaldehyde core. It is commonly used in various scientific experiments due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

Reduction: 2,4-Difluoro-6-aminobenzaldehyde.

Oxidation: 2,4-Difluoro-6-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-6-nitrobenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine and nitro) on the benzaldehyde core. These groups influence the compound’s electrophilic and nucleophilic properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as reduction or substitution .

Comparison with Similar Compounds

2,4-Difluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical transformations.

2,4-Dinitrobenzaldehyde: Contains an additional nitro group, which significantly alters its reactivity and applications.

2,6-Difluoro-4-nitrobenzaldehyde: Similar structure but different positioning of substituents, affecting its chemical behavior

Uniqueness: 2,4-Difluoro-6-nitrobenzaldehyde is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways .

Biological Activity

2,4-Difluoro-6-nitrobenzaldehyde is a compound of growing interest due to its potential biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 188.11 g/mol

The compound features two fluorine atoms and a nitro group attached to a benzaldehyde moiety, which significantly influences its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The compound was evaluated against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 32 |

The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies conducted using the agar-well diffusion method demonstrated the effectiveness of this compound against several fungal strains.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

| Trichophyton mentagrophytes | 10 |

These findings suggest that the compound may serve as a potential antifungal agent .

Cytotoxicity Studies

Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of this compound. The compound exhibited variable cytotoxic effects depending on the concentration.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

At higher concentrations, significant cytotoxicity was observed, indicating a need for careful dosage in potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with bacterial cell membranes and disruption of cellular processes. Studies suggest that the presence of electron-withdrawing groups enhances its lipophilicity and antibacterial efficacy .

Case Studies

A notable case study involved the synthesis of various derivatives of this compound. These derivatives were screened for their biological activity against both bacterial and fungal strains. One derivative demonstrated an MIC lower than that of standard antibiotics, indicating enhanced activity due to structural modifications .

Properties

IUPAC Name |

2,4-difluoro-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMILDSHLKDGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.